molecular formula C10H15NO2 B12585349 N-(2-Formyl-1-cyclohepten-1-yl)acetamide

N-(2-Formyl-1-cyclohepten-1-yl)acetamide

Cat. No.: B12585349
M. Wt: 181.23 g/mol
InChI Key: IHEPPQJQIGNMFX-UHFFFAOYSA-N
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Description

N-(2-Formyl-1-cyclohepten-1-yl)acetamide is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of a formyl group attached to a cycloheptene ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formyl-1-cyclohepten-1-yl)acetamide typically involves the reaction of cycloheptene with formylating agents under controlled conditions to introduce the formyl group. This is followed by the acylation of the resulting intermediate with acetic anhydride or acetyl chloride to form the acetamide derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize the efficiency of the synthesis process. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-Formyl-1-cyclohepten-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of N-(2-Carboxy-1-cyclohepten-1-yl)acetamide.

    Reduction: Formation of N-(2-Hydroxymethyl-1-cyclohepten-1-yl)acetamide.

    Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Formyl-1-cyclohepten-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Formyl-1-cyclohepten-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The acetamide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Formyl-1-cyclohexen-1-yl)acetamide: Similar structure but with a six-membered ring.

    N-(2-Formyl-1-cycloocten-1-yl)acetamide: Similar structure but with an eight-membered ring.

    N-(2-Formyl-1-cyclopenten-1-yl)acetamide: Similar structure but with a five-membered ring.

Uniqueness

N-(2-Formyl-1-cyclohepten-1-yl)acetamide is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its analogs. The ring size influences the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

N-(2-formylcyclohepten-1-yl)acetamide

InChI

InChI=1S/C10H15NO2/c1-8(13)11-10-6-4-2-3-5-9(10)7-12/h7H,2-6H2,1H3,(H,11,13)

InChI Key

IHEPPQJQIGNMFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(CCCCC1)C=O

Origin of Product

United States

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